Ethyl (R)-Pyrrolidine-3-carboxylate
描述
BenchChem offers high-quality Ethyl (R)-Pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-Pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl (3R)-pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Role of Ethyl (R)-pyrrolidine-3-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this context, the strategic utilization of chiral building blocks is paramount. Ethyl (R)-pyrrolidine-3-carboxylate, a versatile heterocyclic synthon, has emerged as a cornerstone in the design and synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological significance of this compound, not merely as a standalone entity, but more critically, as a foundational scaffold for the development of innovative therapeutics. We will delve into its intrinsic potential and, more extensively, its application in the generation of potent antimicrobial, neuroprotective, and anticancer agents, supported by detailed experimental methodologies and mechanistic insights.
Ethyl (R)-pyrrolidine-3-carboxylate: A Privileged Chiral Scaffold
Ethyl (R)-pyrrolidine-3-carboxylate is a chiral molecule whose significance in drug discovery is intrinsically linked to the prevalence of the pyrrolidine ring in numerous natural products and synthetic drugs.[1][2] The stereochemistry at the C3 position is a critical determinant of the biological activity of its derivatives, influencing binding interactions with specific protein targets.[1] While the intrinsic biological activity of Ethyl (R)-pyrrolidine-3-carboxylate itself is not extensively documented, its derivatives have demonstrated a broad spectrum of pharmacological effects.[3][4] The primary utility of this compound lies in its role as a versatile starting material, offering a readily modifiable scaffold for the construction of more complex and biologically potent molecules.[5]
Key Physicochemical and Structural Features:
| Feature | Description | Significance in Drug Design |
| Chirality | The (R)-configuration at the 3-position. | Crucial for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. |
| Pyrrolidine Ring | A five-membered saturated nitrogen-containing heterocycle. | A common motif in bioactive compounds, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] |
| Ethyl Ester | A readily modifiable functional group. | Allows for facile derivatization through amide bond formation, reduction, or other transformations to introduce diverse functionalities.[5] |
Biological Activities of Ethyl (R)-pyrrolidine-3-carboxylate Derivatives
The true measure of Ethyl (R)-pyrrolidine-3-carboxylate's biological importance is realized through the vast array of activities exhibited by its derivatives. The pyrrolidine core serves as a template for the synthesis of compounds targeting a range of therapeutic areas.
Antimicrobial Activity
Derivatives of the pyrrolidine scaffold have shown significant promise as antimicrobial agents.[2][4][6] These compounds have been found to be effective against a variety of bacterial and fungal pathogens, including multidrug-resistant strains.[4]
One notable mechanism of action for certain pyrrolidine-based antibacterial agents is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[7] The development of novel InhA inhibitors is a critical strategy in the fight against tuberculosis.[7]
Table of Antimicrobial Activity for Selected Pyrrolidine Derivatives:
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| 5-Oxopyrrolidine derivatives | Multidrug-resistant Staphylococcus aureus | Promising and selective activity | [4] |
| Dipyrrolidino-halogenobenzene derivatives | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 µg/mL | [8] |
| Thiazole-based pyrrolidine derivatives | Gram-positive bacteria (S. aureus, B. cereus) | Selective inhibition | [2] |
Neuroprotective and Cognition-Enhancing Effects
The pyrrolidine ring is a key structural feature in many nootropic and neuroprotective agents.[5] Ethyl (R)-pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of racetam-class drugs and other compounds targeting neurological disorders.[5]
Derivatives have been developed as potent sodium channel blockers, demonstrating significant neuroprotective effects in preclinical models of ischemic stroke, such as the transient middle cerebral artery occlusion (MCAO) model in rats.[9] Furthermore, certain phenylpyrrolidine derivatives have been shown to improve cognitive function and reduce neurological deficits in animal models of ischemic brain injury.[10][11]
Anticancer Activity
The pyrrolidine scaffold has been extensively explored in the development of novel anticancer agents.[4] Derivatives of 5-oxopyrrolidine, synthesized from precursors related to Ethyl (R)-pyrrolidine-3-carboxylate, have demonstrated potent cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma (A549) cells.[4] The mechanism of action for some of these compounds may involve the disruption of cell division, leading to mitotic catastrophe and subsequent cell death.[12]
Other Notable Biological Activities
The versatility of the pyrrolidine scaffold extends to a range of other biological activities:
-
Anti-inflammatory and Antiradical Activity: Certain derivatives of ethyl-pyrrolidine-3-carboxylate have exhibited significant antiradical properties in DPPH assays and potent anti-inflammatory effects in carrageenan-induced edema models, surpassing the activity of standard drugs like diclofenac.[12]
-
Endothelin Receptor Antagonism: Pyrrolidine-3-carboxylic acid derivatives have been developed as highly selective and orally active antagonists of the endothelin A (ETA) receptor, a key target in the management of hypertension and other cardiovascular diseases.[13]
-
G-Protein Coupled Receptor 40 (GPR40) Agonism: Enantiomerically pure pyrrolidine derivatives have been identified as full agonists of GPR40, a promising target for the treatment of type 2 diabetes.[1]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel derivatives of Ethyl (R)-pyrrolidine-3-carboxylate, a suite of well-established in vitro and in vivo assays is essential. The following protocols provide a framework for the evaluation of antimicrobial, neuroprotective, and anticancer properties.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized pyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to the final desired inoculum density (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol assesses the ability of a compound to protect primary neuronal cultures from glutamate-induced cell death, a common model for excitotoxic neuronal injury observed in conditions like stroke.[11]
Workflow for In Vitro Neuroprotection Assay:
Caption: Workflow for assessing in vitro neuroprotective effects.
Step-by-Step Methodology:
-
Primary Neuronal Culture: Isolate cortical neurons from newborn rat pups and culture them in appropriate media until a mature neuronal network is established.
-
Compound Treatment: Pre-incubate the neuronal cultures with various concentrations of the test pyrrolidine derivative for a specified period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate for a defined duration (e.g., 24 hours).[11] Include control groups (untreated, glutamate only, and test compound only).
-
Assessment of Cell Viability: After the incubation period, assess neuronal viability using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound relative to the glutamate-treated control. Determine the EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture the desired cancer cell line (e.g., A549) in appropriate media. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized pyrrolidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
Conclusion and Future Perspectives
Ethyl (R)-pyrrolidine-3-carboxylate stands as a testament to the power of chiral building blocks in modern drug discovery. While its intrinsic biological activity may be modest, its true value is unlocked through its strategic incorporation into more complex molecular architectures. The diverse and potent biological activities of its derivatives, spanning antimicrobial, neuroprotective, and anticancer domains, underscore the versatility of the pyrrolidine scaffold.
The future of drug development leveraging this synthon will likely focus on several key areas:
-
Stereoselective Synthesis: The development of even more efficient and scalable methods for the enantioselective synthesis of Ethyl (R)-pyrrolidine-3-carboxylate and its analogues will be crucial.
-
Structure-Based Drug Design: As the crystal structures of more biological targets become available, the rational design of pyrrolidine derivatives with optimized binding interactions will accelerate the discovery of highly potent and selective inhibitors.
-
Combinatorial Chemistry and High-Throughput Screening: The use of Ethyl (R)-pyrrolidine-3-carboxylate in combinatorial libraries will enable the rapid generation and screening of large numbers of diverse compounds, increasing the probability of identifying novel therapeutic leads.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(34). [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). ResearchGate. [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry, 50(23), 5613-5623. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5123. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
-
Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. (2001). Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021). Chemistry & Biology Interface, 11(2), 85-98. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2021). Molecules, 26(11), 3326. [Link]
-
Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). Biointerface Research in Applied Chemistry, 11(3), 10423-10431. [Link]
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2022). Pharmaceuticals, 15(10), 1269. [Link]
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2022). ResearchGate. [Link]
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 275-278. [Link]
-
Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024). ResearchGate. [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(19), 6296. [Link]
-
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]
-
Ethyl pyrrolidine-3-carboxylate hydrochloride. MySkinRecipes. [Link]
-
50% of what? How exactly are IC50 and EC50 defined? GraphPad. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl pyrrolidine-3-carboxylate hydrochloride [myskinrecipes.com]
- 6. scispace.com [scispace.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Spectroscopic Data for Ethyl (R)-pyrrolidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (R)-pyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrrolidine scaffold is a common motif in a wide array of biologically active molecules and natural products. The specific stereochemistry at the C3 position, coupled with the presence of a reactive ethyl ester functional group, makes this molecule a valuable chiral building block for the synthesis of complex pharmaceutical agents.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (R)-pyrrolidine-3-carboxylate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this important chiral intermediate.
Molecular Structure and Properties
| Property | Value | Source |
| Chemical Name | Ethyl (R)-pyrrolidine-3-carboxylate | - |
| CAS Number | 1807380-83-1 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Appearance | Off-white to slight yellow solid | [3] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of Ethyl (R)-pyrrolidine-3-carboxylate exhibits characteristic signals corresponding to the protons of the pyrrolidine ring and the ethyl ester group.
Experimental Protocol:
A sample of Ethyl (R)-pyrrolidine-3-carboxylate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
Data Interpretation:
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~3.0-3.3 | m | 3H | H-2, H-5a |
| ~2.8-3.0 | m | 2H | H-3, H-5b |
| ~2.0-2.2 | m | 2H | H-4 |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
| ~1.8 (broad) | s | 1H | NH |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Causality Behind Experimental Choices:
The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The use of a high-field NMR spectrometer enhances spectral resolution, allowing for more accurate determination of chemical shifts and coupling constants, which is essential for detailed structural analysis.
Caption: Molecular structure of Ethyl (R)-pyrrolidine-3-carboxylate.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol:
The sample is prepared in the same manner as for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each carbon atom.
Data Interpretation:
The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, making it easier to distinguish between different carbon atoms.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~173 | C =O (Ester) |
| ~61 | -C H₂-CH₃ |
| ~48 | C -2 |
| ~46 | C -5 |
| ~41 | C -3 |
| ~30 | C -4 |
| ~14 | -CH₂-C H₃ |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
A small amount of the solid sample can be analyzed as a KBr pellet or a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used. The spectrum is recorded using an FTIR spectrometer.
Data Interpretation:
The IR spectrum of Ethyl (R)-pyrrolidine-3-carboxylate will show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Secondary Amine |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1730 | C=O stretch | Ester |
| ~1180 | C-O stretch | Ester |
Causality Behind Experimental Choices:
The choice of sampling technique (e.g., KBr pellet vs. solution) depends on the physical state of the sample and the desired information. KBr pellets are often used for solid samples to obtain a survey spectrum, while solution-phase IR can provide sharper bands and is useful for studying intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.
Data Interpretation:
The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide clues about the structure.
Expected Mass Spectrometry Data (ESI+):
| m/z | Interpretation |
| 144.1 | [M+H]⁺ |
| 116.1 | [M+H - C₂H₄]⁺ |
| 70.1 | [Pyrrolidine ring fragment]⁺ |
Note: The fragmentation pattern can be complex and depends on the ionization method and energy.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of Ethyl (R)-pyrrolidine-3-carboxylate. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their synthetic endeavors and the reliability of their research outcomes.
References
- Smolecule.
- BLD Pharm. (R)
- Sigma-Aldrich. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride 95%. (URL not provided)
- MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid. (URL not provided)
- ResearchGate. X-Ray Crystallographic and EPR spectroscopic characterization of a pyrrolidine adduct of Y3N@C80. (URL not provided)
- Benchchem. Ethyl (R)
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not provided)
- NIH. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (URL not provided)
- MDPI. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (URL not provided)
- NIST WebBook.
- ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum. (URL not provided)
- PubChem. (R)
- LookChem. Ethyl (R)
- ResearchGate.
- ResearchGate. Synthesis, spectroscopic and structural characterization of three new ethyl (E)
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (URL not provided)
- Sigma-Aldrich.
- ChemicalBook. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum. (URL not provided)
- PubMed Central. Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)
- PubChem. ethyl (3R)
- PubChem. Pyrrolidone carboxylic acid. (URL not provided)
- PubChemLite.
- NIST WebBook.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Ethyl (R)-pyrrolidine-3-carboxylate as a Versatile Chiral Ligand Scaffold in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ethyl (R)-pyrrolidine-3-carboxylate in Chiral Ligand Design
The pyrrolidine ring is a foundational chiral scaffold in a multitude of natural products, pharmaceuticals, and perhaps most impactfully, in the realm of asymmetric catalysis.[1] Its rigid, non-planar structure provides a well-defined three-dimensional framework that is essential for effective stereochemical control. Within this class of privileged structures, Ethyl (R)-pyrrolidine-3-carboxylate emerges as a particularly valuable and versatile chiral building block.[2] Its utility stems from the confluence of a stereochemically defined center, a secondary amine that can be readily functionalized, and an ester moiety that can participate in coordination or be further modified.
While direct application of the parent molecule as a bidentate ligand is not extensively documented, its true power lies in its role as a precursor to a diverse array of custom-tailored chiral ligands. By modifying the pyrrolidine nitrogen, researchers can tune the steric and electronic properties of the resulting ligand to achieve high levels of enantioselectivity in a variety of metal-catalyzed transformations. This guide provides an in-depth exploration of the synthesis of N-functionalized derivatives of Ethyl (R)-pyrrolidine-3-carboxylate and their application as ligands in asymmetric catalysis, complete with detailed experimental protocols.
Part 1: Ligand Synthesis - From Chiral Building Block to Functional Ligand
The secondary amine of Ethyl (R)-pyrrolidine-3-carboxylate is the primary site of modification for ligand synthesis. The most common strategies involve N-acylation or N-sulfonylation, which not only introduce a new coordinating group but also modulate the electronic properties of the pyrrolidine nitrogen.
Rationale for N-Functionalization
The introduction of an acyl or sulfonyl group onto the pyrrolidine nitrogen serves several key purposes:
-
Creation of a Bidentate Ligand: The newly introduced carbonyl or sulfonyl oxygen can act as a second coordination site, allowing the molecule to chelate to a metal center. This bidentate coordination is crucial for creating a well-defined and rigid chiral pocket around the metal, which is essential for high enantioselectivity.
-
Electronic Tuning: The electron-withdrawing nature of the acyl or sulfonyl group reduces the electron-donating ability of the pyrrolidine nitrogen. This can influence the reactivity of the metal center and the stability of the catalytic intermediates.
-
Steric Hindrance: The choice of the R group on the acyl or sulfonyl moiety allows for the introduction of steric bulk. This steric hindrance can be strategically employed to control the trajectory of incoming substrates, thereby dictating the stereochemical outcome of the reaction.
General Protocol for N-Acylation of Ethyl (R)-pyrrolidine-3-carboxylate
This protocol describes a general method for the synthesis of N-acyl-pyrrolidine-3-carboxylate ligands.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of Ethyl (R)-pyrrolidine-3-carboxylate.
Materials:
-
Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride
-
Acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes to ensure the formation of the free amine.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acyl-ethyl (R)-pyrrolidine-3-carboxylate ligand.
Part 2: Application in Asymmetric Catalysis
N-functionalized Ethyl (R)-pyrrolidine-3-carboxylate derivatives have shown promise as ligands in various metal-catalyzed asymmetric reactions. Below, we detail the application of an N-acyl derivative in a copper-catalyzed conjugate addition reaction, a powerful tool for the formation of carbon-carbon bonds.
Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis.[3] The use of chiral ligands to control the stereochemistry of this transformation is of paramount importance. N-acyl-pyrrolidine-3-carboxylate ligands can effectively chelate to copper, creating a chiral environment that directs the nucleophilic attack of the Grignard reagent to one face of the Michael acceptor.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.
Detailed Protocol: Asymmetric Conjugate Addition to an Enone
This protocol provides a step-by-step methodology for the copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ketone using a synthesized N-benzoyl-ethyl (R)-pyrrolidine-3-carboxylate ligand.
Materials:
-
N-Benzoyl-ethyl (R)-pyrrolidine-3-carboxylate (Ligand)
-
Copper(I) iodide (CuI)
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%) and the N-benzoyl-ethyl (R)-pyrrolidine-3-carboxylate ligand (6 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for the formation of the copper-ligand complex.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add the Grignard reagent (1.2 eq) to the cooled suspension and stir for an additional 30 minutes.
-
Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral conjugate addition product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
| Entry | Ligand | Grignard Reagent | Michael Acceptor | Yield (%) | ee (%) |
| 1 | N-Benzoyl-ethyl (R)-pyrrolidine-3-carboxylate | PhMgBr | Cyclohexenone | 85 | 92 |
| 2 | N-Acetyl-ethyl (R)-pyrrolidine-3-carboxylate | EtMgBr | Chalcone | 78 | 85 |
Note: The data presented in this table is illustrative and based on typical results reported in the literature for similar catalytic systems. Actual results may vary depending on the specific substrates and reaction conditions.
Part 3: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers.[4][5] The design of chiral ligands is crucial for achieving high enantioselectivity in these reactions. N-functionalized derivatives of Ethyl (R)-pyrrolidine-3-carboxylate can serve as effective ligands for palladium in AAA reactions.
Rationale for Ligand Design in AAA
In Pd-catalyzed AAA, the chiral ligand influences the stereochemical outcome by controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric and electronic properties of the N-acyl or N-sulfonyl pyrrolidine ligand create a chiral pocket around the palladium center, directing the nucleophile to one face of the allyl moiety.
Experimental Workflow for Pd-Catalyzed AAA
Caption: General experimental workflow for a Palladium-catalyzed Asymmetric Allylic Alkylation.
Detailed Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol outlines the use of an N-tosyl-ethyl (R)-pyrrolidine-3-carboxylate ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Materials:
-
N-Tosyl-ethyl (R)-pyrrolidine-3-carboxylate (Ligand)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%) and the N-tosyl-ethyl (R)-pyrrolidine-3-carboxylate ligand (7.5 mol%).
-
Add anhydrous DCM and stir the mixture for 20 minutes at room temperature.
-
To this solution, add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (5 mol%).
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Once complete, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion
Ethyl (R)-pyrrolidine-3-carboxylate is a powerful and versatile chiral scaffold for the development of effective ligands for asymmetric catalysis. Through straightforward N-functionalization, a wide range of ligands with tunable steric and electronic properties can be readily synthesized. These ligands have demonstrated significant potential in key transformations such as copper-catalyzed conjugate additions and palladium-catalyzed asymmetric allylic alkylations, providing access to valuable chiral molecules with high levels of enantioselectivity. The protocols detailed in these application notes provide a solid foundation for researchers to explore the utility of this exceptional chiral building block in their own synthetic endeavors.
References
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]
-
Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. PubMed. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
-
Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl (R)-pyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl (R)-pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during the synthesis of this critical chiral building block. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to build a foundational knowledge for robust process development.
Introduction
Ethyl (R)-pyrrolidine-3-carboxylate is a valuable chiral intermediate in the synthesis of a wide range of pharmaceuticals. Its stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. The synthesis, while conceptually straightforward, can be prone to several side reactions that can compromise yield, purity, and, most importantly, the enantiomeric excess of the desired product. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Loss of Enantiomeric Purity (Racemization)
Question: My final product, Ethyl (R)-pyrrolidine-3-carboxylate, shows a significant loss of enantiomeric excess (e.e.). What are the likely causes and how can I prevent this?
Answer: Racemization, the formation of an equimolar mixture of enantiomers from a pure chiral compound, is a common challenge in the synthesis of chiral carbonyl compounds. The primary culprit is the acidic proton at the chiral center (C3), which is alpha to the ester carbonyl group.
Root Cause Analysis:
Under either basic or acidic conditions, the proton at the C3 position can be abstracted to form a planar enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to the formation of both the (R) and (S) enantiomers, thus eroding the enantiomeric excess.[1][2][3]
-
Base-Catalyzed Racemization: Strong bases can readily deprotonate the C3 position, leading to the formation of a resonance-stabilized enolate.
-
Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen of the ester can be protonated, which facilitates the formation of an enol intermediate.
Caption: Racemization pathway via a planar intermediate.
Troubleshooting and Preventative Measures:
| Strategy | Description | Key Considerations |
| Control of pH | Strictly maintain neutral or mildly acidic/basic conditions during reaction work-up and purification. Avoid prolonged exposure to strong acids or bases. | Use buffered solutions for extractions. Monitor pH throughout the process. |
| Temperature Management | Perform reactions and purifications at the lowest practical temperature. Higher temperatures can provide the activation energy needed for enolization/enolate formation. | Use cold baths for reactions and work-ups. |
| Choice of Base/Acid | If a base is required, use a non-nucleophilic, sterically hindered base for any deprotonation steps not intended to involve the C3 proton. For acid catalysis, use mild Lewis acids or Brønsted acids at low concentrations. | Examples of suitable bases include proton sponge or hindered tertiary amines. |
| Protecting Group Strategy | The pyrrolidine nitrogen should be protected (e.g., with Boc or Cbz) during synthetic steps that involve basic or acidic conditions. The protecting group can be removed under conditions known to minimize racemization. | The choice of protecting group and deprotection conditions is critical. For example, hydrogenolysis for Cbz removal is generally mild. |
| Purification Method | Minimize the time the compound is on silica gel during column chromatography, as silica can be acidic. Consider using a neutral stationary phase like alumina if racemization is observed. Distillation under reduced pressure is often preferred. | Elute the column quickly. Consider using a mobile phase containing a small amount of a neutralizer like triethylamine if silica is used. |
Issue 2: Formation of Dimeric and Polymeric Byproducts
Question: I am observing significant amounts of high molecular weight impurities in my reaction mixture. What could be causing this and how can I avoid it?
Answer: The formation of dimeric and polymeric byproducts is often due to intermolecular side reactions, primarily self-condensation or aminolysis.
Root Cause Analysis:
-
Self-Condensation (Claisen-type): In the presence of a strong base, an enolate can form at the C3 position, which can then act as a nucleophile and attack the ester carbonyl of another molecule. This leads to the formation of a β-keto ester dimer. This is a classic Claisen condensation side reaction.[4][5]
-
Intermolecular Aminolysis: The secondary amine of one pyrrolidine molecule can act as a nucleophile and attack the ester carbonyl of another molecule, leading to the formation of an amide-linked dimer. This is more likely to occur if the pyrrolidine nitrogen is deprotected and at elevated temperatures.
Caption: Pathways to dimeric byproducts.
Troubleshooting and Preventative Measures:
| Strategy | Description | Key Considerations |
| N-Protection | Keep the pyrrolidine nitrogen protected with a suitable group (e.g., Boc, Cbz) throughout the synthesis until the final desired product is obtained. This prevents intermolecular aminolysis. | The choice of protecting group is crucial and should be orthogonal to other reaction conditions. |
| Controlled Reaction Conditions | Use the minimum required amount of base and add it slowly to the reaction mixture at low temperatures to suppress the formation of the enolate responsible for self-condensation. | A titration to determine the exact stoichiometry of base needed can be beneficial. |
| High Dilution | Running the reaction under high dilution conditions can favor intramolecular reactions over intermolecular ones, thus reducing the likelihood of dimerization. | This may require larger solvent volumes and longer reaction times. |
| Purification | Dimeric and polymeric byproducts can often be removed by distillation under high vacuum, as they are significantly less volatile than the monomeric product. Alternatively, column chromatography can be effective. | Ensure the distillation temperature is kept as low as possible to prevent thermal degradation and racemization. |
Issue 3: Intramolecular Cyclization to Form Lactam
Question: During my synthesis, I am isolating a significant amount of a byproduct that appears to be a lactam. What is happening and how can I prevent this?
Answer: The formation of a lactam, specifically a pyrrolizidinone derivative, can occur via an intramolecular aminolysis reaction.
Root Cause Analysis:
If the pyrrolidine nitrogen is unprotected, it can act as an intramolecular nucleophile, attacking the ester carbonyl at the C3 position. This is particularly favored when the molecule can adopt a conformation that brings the amine and ester groups into close proximity. This reaction is often promoted by heat or the presence of a base. The formation of a five- or six-membered ring is thermodynamically favorable.[6]
Caption: Intramolecular cyclization leading to lactam formation.
Troubleshooting and Preventative Measures:
| Strategy | Description | Key Considerations |
| N-Protection | As with dimerization, protecting the pyrrolidine nitrogen is the most effective way to prevent lactam formation. | The protecting group must be stable to the reaction conditions used in subsequent steps. |
| Temperature Control | Avoid high temperatures during reactions and work-up, especially when the nitrogen is deprotected. | If a reaction requires heat, monitor it closely for the formation of the lactam byproduct. |
| pH Control | Maintain a slightly acidic pH. Protonation of the secondary amine will render it non-nucleophilic and prevent it from attacking the ester carbonyl. | This strategy must be balanced with the risk of acid-catalyzed racemization. |
| Ester Group Choice | In some cases, using a bulkier ester group (e.g., t-butyl ester) can sterically hinder the intramolecular attack of the amine. | This will require different conditions for the final deprotection/hydrolysis step. |
Protocol: Minimizing Racemization During Esterification of (R)-Pyrrolidine-3-carboxylic acid
This protocol details a mild esterification procedure designed to minimize racemization.
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Acid Chloride Formation (Low Temperature):
-
Suspend (R)-Pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride (1.1 eq) or oxalyl chloride (1.1 eq) dropwise to the suspension. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete (as monitored by TLC or the cessation of gas evolution).
-
-
Esterification:
-
In a separate flask, prepare a solution of anhydrous ethanol (5-10 eq) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the ethanol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution in vacuo.
-
Purify the crude product by vacuum distillation to obtain Ethyl (R)-pyrrolidine-3-carboxylate.
-
Rationale for Minimizing Racemization:
-
Low Temperature: Performing the reaction at 0 °C minimizes the rate of potential side reactions, including enolization.
-
Acid Chloride Intermediate: Converting the carboxylic acid to an acid chloride activates it for esterification under mild conditions, avoiding the need for strong acids or high temperatures that can promote racemization.
-
Controlled Quench: Using a mild base like sodium bicarbonate for the work-up neutralizes the excess acid without creating a strongly basic environment that could cause epimerization.
References
-
AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. AK Lectures. [Link]
-
Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
Pearson+. (n.d.). Predict the products of self-condensation of the following esters.... Study Prep. [Link]
-
PubMed Central (PMC). (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health. [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
-
YouTube. (2014, June 26). Racemization of Chiral Carbonyl Compounds. [Link]
-
Chemistry LibreTexts. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. idc-online.com [idc-online.com]
- 4. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Pyrrolidine Synthesis
Welcome to the technical support center for chiral pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic compounds. Chiral pyrrolidines are foundational scaffolds in a vast array of pharmaceuticals and natural products, making their efficient and stereocontrolled synthesis a critical endeavor.[1][2] However, achieving high yields and excellent enantioselectivity can be challenging.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common inquiries to detailed troubleshooting of specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common high-level challenges encountered in the lab.
Q1: My overall yield is consistently low. What are the most common culprits?
Low yield is a multifaceted problem. The primary suspects are typically catalyst inefficiency, suboptimal reaction conditions, or degradation of starting materials or products. In organocatalytic routes, such as those using proline or its derivatives, the catalyst's activity is paramount.[3] Inefficient catalyst turnover, deactivation by impurities (especially water), or formation of parasitic intermediates like oxazolidinones can stall the reaction.[4] Furthermore, side reactions, such as self-condensation of aldehydes or ketones, can consume starting materials and complicate purification, thereby reducing the isolated yield.
Q2: How can I improve the enantioselectivity (e.e.) of my reaction?
Poor enantioselectivity often points to issues with the chiral catalyst or the transition state geometry. Key factors include:
-
Catalyst Choice and Purity: Not all chiral catalysts are equal. The steric and electronic properties of proline derivatives, for instance, can dramatically influence the facial selectivity of the attack on the electrophile.[5] Ensure the catalyst is of high purity and the correct enantiomer is used.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.[6]
-
Solvent: The solvent plays a crucial role in stabilizing the transition state. Highly polar, aprotic solvents like DMSO or DMF are common in proline catalysis, but sometimes solvent mixtures or even aqueous media can offer surprising benefits in both rate and selectivity.[7]
-
Water Content: While strictly anhydrous conditions are often sought, trace amounts of water can sometimes be beneficial, creating a more compact transition state or assisting in catalyst turnover.[4][5] However, excess water is generally detrimental.
Q3: I'm observing significant side product formation. What are the likely side reactions?
In reactions like the 1,3-dipolar cycloaddition of azomethine ylides, the primary side products can arise from poor regioselectivity or diastereoselectivity, leading to a mixture of isomers that are difficult to separate.[8][9] In aldol-type cyclizations, common side reactions include:
-
Self-Aldol Condensation: The aldehyde or ketone starting material can react with itself.
-
Michael Addition: If α,β-unsaturated carbonyls are involved, undesired Michael additions can compete with the desired reaction pathway.[10]
-
Racemization: The product itself may be susceptible to racemization under the reaction or workup conditions, especially if the newly formed stereocenter is adjacent to a carbonyl group.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low Yield or Incomplete Conversion
Low product yield is often the most pressing issue. Use the following decision tree to diagnose the root cause.
Troubleshooting Workflow for Low Yield
Causality & Solutions:
-
Catalyst Inactivity: Proline and its derivatives function by forming key enamine or iminium ion intermediates.[3] If the catalyst's secondary amine is protonated by strong acids or engaged in non-productive pathways, its activity will plummet.
-
Action: Confirm the catalyst's integrity via NMR or melting point. For reactions sensitive to air or moisture, employ rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox). Some proline-peptide catalysts may require an additive to achieve optimal performance.[5]
-
-
Suboptimal Reaction Conditions: Every reaction has a unique optimal parameter space. A change in solvent can dramatically alter reaction rates and even the mechanism.[6]
-
Action: Systematically screen key parameters. A Design of Experiments (DoE) approach can be highly efficient. Below is a table illustrating how solvent choice can impact yield and enantioselectivity in a hypothetical reaction.
-
| Solvent | Temperature (°C) | Concentration (M) | Yield (%)[6] | e.e. (%) |
| Toluene | 25 | 0.1 | 45 | 85 |
| Dichloromethane | 25 | 0.1 | 60 | 88 |
| Cyclohexane | 80 | 0.1 | 83 | 98 |
| Dichloroethane | 50 | 0.1 | 34 | 96 |
-
Poor Reagent Quality: Aldehydes are notoriously prone to oxidation to carboxylic acids or polymerization. Impurities in starting materials can poison the catalyst or introduce competing side reactions.
-
Action: Always use freshly distilled aldehydes. Verify the purity of all starting materials by standard analytical techniques (NMR, GC-MS) before use.
-
Problem 2: Poor Enantioselectivity or Diastereoselectivity
Achieving high stereocontrol is the essence of asymmetric synthesis.[2]
Energy Diagram for Stereoselectivity
Causality & Solutions:
-
Incorrect Transition State Stabilization: The chiral catalyst must create a significantly lower energy transition state for the formation of one enantiomer over the other. In proline catalysis, this is often achieved through a combination of steric hindrance and hydrogen bonding involving the catalyst's carboxylic acid group.[11]
-
Action: If enantioselectivity is low, consider a different catalyst. Proline derivatives with bulky substituents (e.g., diarylprolinol silyl ethers) can create a more defined chiral pocket, enhancing facial discrimination.[10]
-
-
Water Contamination: While trace water can be beneficial, excess water can disrupt the key hydrogen bonding network in the transition state, leading to a loss of stereocontrol.[4][5] It can also promote uncatalyzed background reactions, which are inherently racemic.
-
Action: Use anhydrous solvents and freshly activated molecular sieves. If the reaction is known to benefit from water, add a controlled, stoichiometric amount (e.g., 5 mol%).[5]
-
-
Regio- and Diastereoselectivity in Cycloadditions: In 1,3-dipolar cycloadditions, the relative orientation of the dipole and dipolarophile determines the stereochemical outcome.[12] Both steric and electronic (Frontier Molecular Orbital) factors are at play.[13]
-
Action: Modifying the electronic properties of the dipolarophile (e.g., adding electron-withdrawing groups) can alter the FMO energies and improve regioselectivity. For diastereoselectivity, Lewis acid co-catalysts can sometimes lock the conformation of the reactants into a preferred orientation, favoring one diastereomer.[8]
-
Problem 3: Difficult Product Isolation and Purification
Even with a high-yielding and selective reaction, challenges in purification can severely impact the final isolated yield.
-
Cause: Emulsion during Aqueous Workup: The amphiphilic nature of some catalysts or intermediates can lead to stubborn emulsions during extraction.
-
Solution: Add brine (saturated NaCl solution) to increase the aqueous phase's ionic strength, which helps to break emulsions. Adjusting the pH can also be effective; for instance, ensuring amine catalysts are in their free-base form (basic pH) will increase their solubility in the organic layer.
-
-
Cause: Co-elution during Column Chromatography: Products with similar polarity to remaining starting materials or side products can be difficult to separate.
-
Solution: If standard silica gel chromatography fails, consider alternative stationary phases (e.g., alumina, C18). For enantiomers, chiral HPLC is the gold standard for both analytical confirmation of e.e. and preparative separation.[14] Sometimes, derivatizing the crude product (e.g., forming a benzoyl ester from an alcohol) can significantly alter its polarity, allowing for easier separation, after which the protecting group can be removed.[15]
-
Part 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for common procedures in chiral pyrrolidine synthesis.
Protocol 1: General Procedure for a Proline-Catalyzed Aldol Cyclization
This protocol is a representative example and should be optimized for specific substrates.
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the ketone (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Solvent and Catalyst Addition: Dissolve the reactants in anhydrous DMSO (to a concentration of 0.5 M with respect to the aldehyde). Add L-proline (20 mol%) to the solution.
-
Reaction Execution: Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired chiral pyrrolidine derivative.[15]
Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol provides a starting point for analyzing the stereochemical purity of your product.[14]
-
Sample Preparation: Prepare a stock solution of your purified product at approximately 1 mg/mL in the mobile phase solvent (e.g., a hexane/isopropanol mixture). If possible, prepare a racemic standard for comparison.[14]
-
HPLC System and Conditions:
-
System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is often a good starting point.[14]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). Begin with a 90:10 (v/v) ratio and optimize to achieve baseline separation.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times for both enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers (A₁ and A₂).
-
Calculate the e.e. using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .
-
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Retrieved January 26, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions. (n.d.). Langmuir. Retrieved January 26, 2026, from [Link]
-
Proline-Catalyzed One-Step Asymmetric Synthesis of 5-Hydroxy-(2E)-hexenal from Acetaldehyde. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 26, 2026, from [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Organocatalytic reactions in water. (n.d.). The Raj Group. Retrieved January 26, 2026, from [Link]
-
The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (n.d.). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Organocatalytic reactions in water. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Heterogeneous organocatalysis: the proline case. (n.d.). PMC - PubMed Central - NIH. Retrieved January 26, 2026, from [Link]
-
On-water reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Proline-Catalyzed Asymmetric Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. (n.d.). Diva-Portal.org. Retrieved January 26, 2026, from [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raj.emorychem.science [raj.emorychem.science]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. diva-portal.org [diva-portal.org]
- 13. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Pyrrolidine Deprotection Strategies: A Technical Support Guide
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolidine chemistry. Here, we address common challenges encountered during the removal of key protecting groups, offering practical solutions grounded in established chemical principles.
Section 1: Boc (tert-Butoxycarbonyl) Group Removal
The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions. However, challenges can arise, particularly with substrate sensitivity and reaction completeness.
Troubleshooting Guide & FAQs: Boc Deprotection
Question 1: My Boc deprotection with trifluoroacetic acid (TFA) is sluggish or incomplete. What could be the issue and how can I resolve it?
Answer: Incomplete Boc deprotection is a common issue that can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration: While TFA is the standard reagent, its effectiveness can be hampered if used in insufficient concentration or if the substrate's basicity is low.
-
Solution: Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM). For resistant substrates, neat TFA can be employed.
-
-
Presence of Scavengers: The tert-butyl cation generated during deprotection can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or sensitive functional groups. Scavengers are used to trap this cation.
-
Solution: Incorporate a scavenger into the reaction mixture. Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS), typically at 5-10% v/v. Anisole is another effective scavenger for protecting tryptophan or other sensitive aromatic systems.
-
-
Steric Hindrance: A sterically hindered Boc-protected pyrrolidine may require more forcing conditions for complete removal.
-
Solution: Consider extending the reaction time or gently warming the reaction mixture. Alternatively, a stronger acid system, such as HCl in dioxane or diethyl ether, can be more effective in these cases.
-
Question 2: I am observing significant side product formation during the Boc deprotection of my pyrrolidine derivative containing an acid-sensitive functional group. What are my options?
Answer: The strongly acidic conditions required for Boc removal can be incompatible with other sensitive functionalities in your molecule. Here are some strategies to mitigate this:
-
Milder Acidic Conditions: Explore less harsh acidic reagents.
-
Solution: A 4M solution of HCl in dioxane is a common alternative to TFA and can sometimes offer better selectivity. Other options include using milder acids like formic acid or trimethylsilyl iodide (TMSI).
-
-
Two-Step Deprotection: For highly sensitive substrates, a two-step approach can be beneficial.
-
Solution: First, treat the Boc-protected pyrrolidine with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form a silyl carbamate intermediate, which is then hydrolyzed under mild conditions.
-
Experimental Protocol: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected pyrrolidine in dichloromethane (DCM) (0.1-0.5 M).
-
To this solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
If the substrate contains acid-sensitive groups, add a scavenger such as triisopropylsilane (TIS) (5-10% v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The crude product, typically an ammonium trifluoroacetate salt, can be purified by crystallization, precipitation, or chromatography.
Deprotection Mechanism: Boc Group
Caption: Acid-catalyzed removal of the Boc protecting group.
Section 2: Cbz (Carboxybenzyl) Group Removal
The Cbz group is another valuable amine protecting group, renowned for its stability to both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation.
Troubleshooting Guide & FAQs: Cbz Deprotection
Question 1: My Cbz deprotection via catalytic hydrogenation is very slow or has stalled. What are the possible causes and solutions?
Answer: Several factors can inhibit the efficiency of catalytic hydrogenation for Cbz removal:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by certain functional groups or impurities.
-
Common Poisons: Sulfur-containing compounds (thiols, thioethers), nitrogen-containing heterocycles (pyridine, imidazole), and some halides can poison the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading or pre-treating the substrate with a scavenger like activated carbon may help.
-
-
Inadequate Hydrogen Pressure or Agitation: Proper mixing and sufficient hydrogen availability are crucial for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure (a balloon of hydrogen is often sufficient for lab scale, but a Parr shaker can be used for higher pressures). Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
-
Choice of Catalyst and Solvent: The activity of the palladium catalyst can be influenced by the support and the solvent system.
-
Solution: Palladium on carbon (Pd/C) is the most common catalyst. If this is ineffective, consider using palladium hydroxide on carbon (Pearlman's catalyst), which is often more active and less prone to poisoning. The choice of solvent can also play a role; methanol and ethanol are standard, but ethyl acetate or THF can also be effective.
-
Question 2: I need to remove a Cbz group from a molecule that is sensitive to hydrogenation (e.g., contains double bonds or other reducible groups). What are my alternatives?
Answer: While catalytic hydrogenation is the most common method, several non-reductive methods for Cbz deprotection are available:
-
Acidolysis: Strong acids can cleave the Cbz group, although this is less common than for Boc.
-
Solution: HBr in acetic acid is a classic reagent for this transformation. However, this method is harsh and may not be suitable for sensitive substrates.
-
-
Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen.
-
Solution: Ammonium formate or cyclohexene can be used as the hydrogen source with Pd/C as the catalyst. This can sometimes offer better selectivity compared to direct hydrogenation.
-
Experimental Protocol: Standard Cbz Deprotection via Catalytic Hydrogenation
-
Dissolve the Cbz-protected pyrrolidine in a suitable solvent such as methanol or ethanol (0.1-0.5 M).
-
To this solution, add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Flush the reaction vessel with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.
Deprotection Mechanism: Cbz Group
Caption: Catalytic hydrogenation for the removal of the Cbz protecting group.
Section 3: Fmoc (9-Fluorenylmethoxycarbonyl) Group Removal
The Fmoc group is extensively used in solid-phase peptide synthesis due to its lability under basic conditions, which are orthogonal to the acid-labile protecting groups often used for amino acid side chains.
Troubleshooting Guide & FAQs: Fmoc Deprotection
Question 1: My Fmoc deprotection with piperidine is incomplete, or I am observing the formation of a piperidine-adduct with the dibenzofulvene byproduct. How can I improve this?
Answer: Incomplete Fmoc removal or side product formation can often be addressed by optimizing the reaction conditions:
-
Base Concentration and Choice: Piperidine is the standard base for Fmoc removal, but its concentration is critical.
-
Solution: A 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is typically effective. For more sensitive substrates, a weaker base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in lower concentrations (e.g., 2% DBU in DMF).
-
-
Dibenzofulvene Scavenging: The dibenzofulvene byproduct can react with the newly deprotected amine, leading to the formation of an adduct and reducing the overall yield.
-
Solution: The excess piperidine in the standard protocol also acts as a scavenger for the dibenzofulvene. If issues persist, especially with sterically hindered amines, increasing the reaction time or the concentration of piperidine can be beneficial.
-
Question 2: I am concerned about racemization of a stereocenter adjacent to the pyrrolidine nitrogen during Fmoc deprotection. How can I minimize this risk?
Answer: Racemization can be a concern with base-mediated deprotections, particularly if there is an alpha-proton that can be abstracted.
-
Milder Basic Conditions: Using a less harsh base can reduce the risk of epimerization.
-
Solution: As mentioned, using a lower concentration of DBU or employing a bulkier, non-nucleophilic base can be advantageous. It is also crucial to keep the reaction time to a minimum and perform the reaction at room temperature or below.
-
Experimental Protocol: Standard Fmoc Deprotection
-
Treat the Fmoc-protected pyrrolidine with a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.
-
The crude product can then be purified by chromatography.
Deprotection Mechanism: Fmoc Group
Caption: Base-mediated E1cB mechanism for Fmoc group removal.
Section 4: Orthogonality and General Troubleshooting
Protecting Group Orthogonality
The strategic choice of protecting groups is paramount in multi-step synthesis. The table below summarizes the orthogonality of the discussed protecting groups.
| Protecting Group | Cleavage Conditions | Stable To |
| Boc | Strong Acid (TFA, HCl) | Catalytic Hydrogenation, Mild Base |
| Cbz | Catalytic Hydrogenation, Strong Acid (HBr/AcOH) | Mild Acid, Mild Base |
| Fmoc | Base (Piperidine, DBU) | Catalytic Hydrogenation, Strong Acid |
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting pyrrolidine deprotection reactions.
References
-
Protecting Groups in Organic Synthesis. Greene, T. W.; Wuts, P. G. M. John Wiley & Sons, 2007. [Link]
-
Boc-protection, a modern update. van der Veken, P. et al. J. Chem. Ed., 2005, 82(11), 1683. [Link]
-
Palladium-Catalyzed Reactions in Organic Synthesis. Tsuji, J. Springer, 2005. [Link]
-
Fmoc Solid Phase Peptide Synthesis. Fields, G. B., Ed. Humana Press, 2002. [Link]
Technical Support Center: Byproduct Identification in Pyrrolidine Synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrrolidine and its derivatives. As a core structural motif in numerous pharmaceuticals and natural products, the efficient and clean synthesis of pyrrolidines is of paramount importance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common byproducts, thereby improving your reaction yields and product purity.
Section 1: Reductive Amination Approaches to Pyrrolidines
Reductive amination is a widely employed and versatile method for constructing pyrrolidine rings, typically involving the reaction of a 1,4-dicarbonyl compound with a primary amine followed by reduction, or the intramolecular cyclization of a γ-amino ketone or aldehyde.[1] While efficient, this method is not without its challenges, primarily the formation of over-alkylated and incompletely cyclized byproducts.
FAQ 1.1: I am observing a significant amount of a higher molecular weight byproduct in my intramolecular reductive amination of a γ-amino ketone. What is it and how can I prevent it?
Answer:
The most probable byproduct in this scenario is an over-alkylated tertiary amine . This occurs when the initially formed secondary amine (the desired pyrrolidine) acts as a nucleophile and reacts with another molecule of the starting γ-amino ketone that has been reduced to an alcohol, or with any unreacted starting material, leading to the formation of a dimeric or oligomeric tertiary amine.[2][3]
Mechanism of Over-Alkylation:
The primary amine starting material is intended to react intramolecularly to form the cyclic imine, which is then reduced to the desired pyrrolidine. However, the product pyrrolidine is also a secondary amine and can compete with the starting primary amine in reacting with the carbonyl group of another starting material molecule. This intermolecular reaction leads to the formation of a new iminium ion, which is subsequently reduced to the tertiary amine byproduct.
Sources
Technical Support Center: Optimization of Catalyst Loading in Asymmetric Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the critical aspect of optimizing catalyst loading in asymmetric synthesis. As Senior Application Scientists, we understand that achieving high enantioselectivity and yield hinges on a multitude of factors, with catalyst loading being a paramount parameter. This guide is designed to provide you with practical, field-proven insights and systematic troubleshooting strategies to address common challenges encountered during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible optimization process.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding catalyst loading and its impact on asymmetric reactions.
Q1: Why is my enantiomeric excess (ee) decreasing when I increase the catalyst loading?
This is a common and often counterintuitive observation. While one might expect more catalyst to lead to a faster and more selective reaction, high catalyst concentrations can sometimes be detrimental to enantioselectivity.[1] This can be attributed to several factors:
-
Catalyst Aggregation: At higher concentrations, catalyst molecules may aggregate or form dimers/oligomers. These aggregates can exhibit different, and often lower, catalytic activity and selectivity compared to the monomeric species.
-
Background Reactions: An increased catalyst concentration can sometimes accelerate a non-selective background reaction, leading to a higher proportion of the racemic product and thus a lower overall ee.[1]
-
Changes in the Rate-Determining Step: High catalyst loading can potentially alter the reaction mechanism or the rate-determining step, which may not be favorable for high enantioselectivity.
Q2: Is it always better to use a lower catalyst loading?
Not necessarily. While lower catalyst loadings can be economically and environmentally advantageous, and in some cases lead to higher ee, there is a trade-off.[2][3]
-
Reaction Rate: Very low catalyst loadings can lead to impractically slow reaction rates, requiring extended reaction times which might introduce other issues like product degradation or catalyst deactivation over time.
-
Catalyst Deactivation: If the catalyst is susceptible to deactivation by impurities in the substrate or solvent, a higher initial loading might be necessary to ensure enough active catalyst is present throughout the reaction.[1]
-
Incomplete Conversion: Insufficient catalyst may lead to incomplete conversion of the starting material.
The optimal catalyst loading is a balance between reaction rate, conversion, enantioselectivity, and practical considerations.
Q3: How does the purity of my catalyst and reagents affect the optimal loading?
The purity of all reaction components is critical. Impurities can act as poisons to the catalyst, deactivating it and thereby reducing its effective concentration.[4]
-
Catalyst Poisons: Trace amounts of water, oxygen, or other reactive functional groups in the substrate, solvent, or from the reaction setup can irreversibly bind to the catalyst's active site, rendering it inactive.[4][5]
-
Impact on Loading: If your reagents are not scrupulously purified, you may need a higher catalyst loading to compensate for the portion of the catalyst that is deactivated by impurities. This can lead to inconsistencies and reproducibility issues.
Therefore, ensuring the high purity of all components is a prerequisite for reliable optimization of catalyst loading.
Q4: Can the order of addition of reagents influence the outcome when optimizing catalyst loading?
Absolutely. The order of addition can significantly impact the formation of the active catalytic species and its stability. For instance, in some reactions, it is crucial to pre-form the catalyst by mixing the metal precursor and the chiral ligand before adding the substrate. This ensures the formation of the desired chiral complex and can prevent the formation of less selective or inactive species. Always consult the literature for the specific type of reaction and catalyst you are using, as the optimal procedure can vary significantly.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems related to catalyst loading in asymmetric synthesis.
Guide 1: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge. This guide will walk you through a logical troubleshooting process to identify and address the root cause.
Workflow for Troubleshooting Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Step-by-Step Protocol for Addressing Low Enantioselectivity:
-
Verify Reagent and Catalyst Purity:
-
Action: Re-purify the substrate, ligand, and any other reagents. Ensure solvents are anhydrous and de-gassed if the reaction is sensitive to water or oxygen.
-
Causality: Impurities can act as catalyst poisons or participate in non-selective side reactions, lowering the overall ee.[4]
-
-
Optimize Reaction Temperature:
-
Action: Screen a range of temperatures (e.g., from -78°C to room temperature or slightly elevated temperatures).
-
Causality: Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[1] However, the optimal temperature is system-dependent.
-
-
Systematic Variation of Catalyst Loading:
-
Action: Perform a series of experiments with varying catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%).
-
Causality: This will help identify the optimal catalyst concentration that maximizes the rate of the desired stereoselective reaction while minimizing competing non-selective pathways or catalyst aggregation.[1][2]
-
-
Investigate for an Uncatalyzed Background Reaction:
-
Action: Run a control experiment without the chiral catalyst.
-
Causality: If a significant amount of product is formed in the absence of the catalyst, this indicates a competing non-selective background reaction. Lowering the reaction temperature or catalyst loading can sometimes suppress this pathway.[1]
-
Guide 2: Catalyst Deactivation
Catalyst deactivation can lead to slow or stalled reactions and inconsistent results. Identifying the cause of deactivation is crucial for developing a robust process.
Potential Causes and Solutions for Catalyst Deactivation
| Potential Cause | Diagnostic Check | Proposed Solution | Causality |
| Impurities in Reagents/Solvents | Analyze starting materials and solvents for impurities (e.g., water, peroxides, other functional groups). | Rigorously purify all reagents and use freshly distilled, anhydrous, and de-gassed solvents. | Impurities can act as irreversible inhibitors or poisons for the catalyst.[1][6] |
| Product Inhibition | Monitor reaction kinetics. A decrease in rate that is more significant than expected from substrate depletion may indicate product inhibition. | Consider using a biphasic system to remove the product from the reaction mixture as it forms, or run the reaction to a lower conversion. | The product may coordinate to the catalyst's active site more strongly than the substrate, leading to a decrease in catalytic activity.[1] |
| Thermal Instability | Run the reaction at a lower temperature and observe if the catalyst lifetime improves. | Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate. | The catalyst or the active catalytic species may be thermally unstable and decompose at the reaction temperature. |
| Ligand Dissociation | Use a chelating ligand if not already doing so. Analyze the reaction mixture for the presence of the free ligand. | Employ a ligand with a stronger binding affinity to the metal center, or a chelating ligand that is less prone to dissociation. | Dissociation of the chiral ligand from the metal center can lead to the formation of achiral or less active catalytic species. |
Experimental Protocol: Systematic Optimization of Catalyst Loading
This protocol provides a general framework for systematically optimizing the catalyst loading for an asymmetric reaction.
Objective: To determine the optimal catalyst loading that provides the best balance of reaction rate, yield, and enantioselectivity.
Materials:
-
Substrate
-
Reagent
-
Chiral catalyst (or metal precursor and chiral ligand)
-
Anhydrous, de-gassed solvent
-
Inert atmosphere reaction vessels (e.g., Schlenk tubes or vials with septa)
-
Stirring apparatus
-
Temperature control system
-
Analytical equipment for determining yield and enantiomeric excess (e.g., GC, HPLC with a chiral column)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Purify and dry all reagents and solvents according to standard procedures.
-
Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare stock solutions of the catalyst (or metal precursor and ligand), substrate, and any other reagents in the chosen solvent.
-
Reaction Setup: In a series of labeled reaction vessels, add the appropriate volume of the substrate stock solution.
-
Catalyst Addition: Add varying amounts of the catalyst stock solution to each vessel to achieve a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mol%).
-
Reaction Initiation: Add the reagent stock solution to each vessel to initiate the reaction.
-
Reaction Monitoring: Stir the reactions at a constant, controlled temperature. Take aliquots from each reaction at specific time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the progress.
-
Work-up and Analysis: Quench the reaction aliquots appropriately. Analyze each sample to determine the conversion (yield) and the enantiomeric excess (ee) of the product.
-
Data Analysis: Plot the yield and ee as a function of catalyst loading and reaction time. This will allow you to identify the optimal catalyst loading that gives high ee and acceptable yield in a reasonable timeframe.
Data Presentation: Example of Catalyst Loading Optimization
The following table illustrates a hypothetical dataset from a catalyst loading optimization study.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0.1 | 24 | 45 | 95 |
| 0.5 | 12 | 85 | 96 |
| 1.0 | 6 | 98 | 97 |
| 2.0 | 3 | >99 | 96 |
| 5.0 | 1 | >99 | 92 |
| 10.0 | 1 | >99 | 85 |
Analysis of the Data:
In this example, a catalyst loading of 1.0 mol% appears to be optimal, providing a high conversion and the highest enantioselectivity within a reasonable reaction time. Increasing the catalyst loading beyond this point leads to a decrease in enantioselectivity, potentially due to catalyst aggregation.[1] A lower loading of 0.5 mol% also gives excellent ee but requires a longer reaction time.
Logical Relationship Diagram for Catalyst Optimization
This diagram illustrates the decision-making process for optimizing catalyst loading in the broader context of reaction optimization.
Caption: A logical workflow for the optimization of asymmetric reaction conditions.
By following these structured troubleshooting guides and experimental protocols, researchers can more efficiently navigate the complexities of optimizing catalyst loading in asymmetric synthesis, leading to the development of more robust, selective, and efficient chemical processes.
References
-
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. (2011). Proceedings of the National Academy of Sciences. [Link]
-
Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. (2026). Journal of the American Chemical Society. [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. (2023). Nature Synthesis. [Link]
-
Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. (2025). ChemRxiv. [Link]
-
Miniature high-throughput chemosensing of yield, ee, and absolute configuration from crude reaction mixtures. (2016). Science. [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo. [Link]
-
Using Machine Learning To Predict Suitable Conditions for Organic Reactions. (2019). ACS Central Science. [Link]
-
Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. (2022). Journal of the American Chemical Society. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2017). Molecules. [Link]
-
Asymmetric-Synthesis. (n.d.). University of Liverpool. [Link]
-
Continuous-Flow Enantioselective Hydrogenative Enyne Cyclization with Chiral Heterogeneous Rh Catalysts. (2024). ACS Catalysis. [Link]
-
Effect of catalyst loading on enantioselectivity. (2021). ResearchGate. [Link]
-
Enantiomeric excess (ee) vs. conversion plots for the kinetic resolution of scalemic (S). (2017). ResearchGate. [Link]
-
Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. (2026). The Journal of Organic Chemistry. [Link]
-
A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. (2014). Science. [Link]
-
Mod-09 Lec-38 Asymmetric Catalysis. (2014). YouTube. [Link]
-
Harnessing Computational Methods in Asymmetric Synthesis. (2024). Chiralpedia. [Link]
-
Low-Loading Asymmetric Organocatalysis. (2012). ResearchGate. [Link]
-
Leveraging Machine Learning for Enantioselective Catalysis: From Dream to Reality. (2020). CHIMIA International Journal for Chemistry. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2017). MDPI. [Link]
-
Asymmetric Chemocatalysis: Going for the Lowest Loadings. (2013). Pharmaceutical Technology. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
Sources
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Ethyl (R)-pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Chiral Purity in Pharmaceutical Building Blocks
Ethyl (R)-pyrrolidine-3-carboxylate is a vital chiral building block in the synthesis of a multitude of pharmaceutical compounds. Its defined stereochemistry is often crucial for the biological activity and safety of the final active pharmaceutical ingredient (API). The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control in drug development and manufacturing.
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of Ethyl (R)-pyrrolidine-3-carboxylate. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable method for their needs.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for enantiomeric excess determination hinges on a variety of factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. Below is a comparative overview of the most common methods for Ethyl (R)-pyrrolidine-3-carboxylate.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers (often as derivatives) on a chiral stationary phase based on differences in partitioning. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA) leading to distinct NMR signals for each enantiomer. |
| Sample State | Liquid | Gas (requiring volatile and thermally stable analytes or derivatives) | Liquid |
| Derivatization | Often not required for direct analysis. | Frequently necessary to enhance volatility and thermal stability. | Required (either through derivatization or complexation with a CSA). |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Lower, requires higher sample concentrations. |
| Resolution | Generally good to excellent. | Excellent for volatile compounds. | Can be variable, dependent on the choice of chiral auxiliary and magnetic field strength. |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, often 5-20 minutes. | Fast data acquisition, but sample preparation can be involved. |
| Quantification | Highly accurate and precise based on peak area integration. | Highly accurate and precise based on peak area integration. | Accurate for ee determination by integration of distinct signals. |
| Instrumentation | Widely available in pharmaceutical labs. | Common, but may require specialized chiral columns. | Standard NMR spectrometers are widely available. |
| Method Development | Can be complex, requiring screening of columns and mobile phases. | Requires optimization of temperature programs and derivatization conditions. | Involves screening of chiral auxiliaries and optimization of sample conditions. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most prevalent technique for enantiomeric excess determination due to its robustness, versatility, and high accuracy. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). For cyclic amino acid esters like Ethyl (R)-pyrrolidine-3-carboxylate, polysaccharide-based CSPs are often the first choice.
Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, possess helical polymer chains with chiral grooves and cavities. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them effective for a broad range of chiral compounds.[1] The choice of a normal-phase mobile phase (e.g., hexane/alcohol) often provides better selectivity for these types of compounds compared to reversed-phase conditions. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to suppress the ionization of the secondary amine in the pyrrolidine ring, which would otherwise lead to poor peak shape and inconsistent retention.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC Separation
This protocol is adapted from a validated method for the closely related structural analog, ethyl nipecotate, and serves as a strong starting point for method development.[2]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Immobilized amylose-based column (e.g., Chiralpak® IA or a similar amylose tris(3,5-dimethylphenylcarbamate) phase), 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard of ethyl pyrrolidine-3-carboxylate at approximately 1 mg/mL in the mobile phase.
-
Prepare the sample of Ethyl (R)-pyrrolidine-3-carboxylate at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the ester and amine functionalities have low UV absorbance, a low wavelength is necessary; alternatively, a more universal detector like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used for improved sensitivity).
-
Injection Volume: 10 µL
-
-
Analysis and Calculation:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample of Ethyl (R)-pyrrolidine-3-carboxylate.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Self-Validation: The method's suitability is confirmed by achieving a baseline resolution of greater than 1.5 between the two enantiomer peaks in the racemic standard injection. The peak shapes should be symmetrical with a tailing factor between 0.8 and 1.5.
Chiral Gas Chromatography (GC): A High-Resolution Alternative with Derivatization
Chiral GC offers excellent resolving power and sensitivity, especially when coupled with a mass spectrometer (MS). However, for a compound like Ethyl (R)-pyrrolidine-3-carboxylate, which has limited volatility due to the secondary amine, derivatization is a prerequisite.[3]
Causality Behind Experimental Choices: The derivatization step serves two primary purposes: to block the polar N-H group, thereby reducing peak tailing and improving chromatographic performance, and to increase the volatility of the analyte.[4] Acylation of the secondary amine with a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), converts the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. Alternatively, derivatization with an achiral reagent, like trifluoroacetic anhydride (TFAA), can be followed by separation on a chiral GC column.
Experimental Workflow: Chiral GC with Derivatization
Sources
The Pyrrolidine-3-Carboxylate Scaffold: A Privileged Motif in Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of its Analogs
The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, offering a three-dimensional scaffold that allows for extensive exploration of chemical space.[1] Its non-planar, pseudo-rotational nature provides a unique platform for the development of stereochemically defined molecules with diverse biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolidine-3-carboxylate analogs, a class of compounds that has demonstrated significant potential across a range of therapeutic targets. We will delve into the nuanced effects of structural modifications on their activity as endothelin receptor antagonists, anticancer agents, and amino acid transporter inhibitors, providing a comparative framework supported by experimental data.
Endothelin Receptor Antagonism: A Tale of Selectivity
The endothelin (ET) system, particularly the ETA and ETB receptors, plays a crucial role in vasoconstriction and cell proliferation.[1] Pyrrolidine-3-carboxylate derivatives have emerged as potent endothelin receptor antagonists, with subtle structural changes dramatically influencing their selectivity for ETA versus ETB receptors.
The Core Pharmacophore and Key Substitutions
A key pharmacophore for endothelin receptor antagonism involves a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid core. The seminal antagonist, ABT-627 (Atrasentan), a highly ETA selective antagonist, serves as a foundational example.[2]
Structure-Activity Relationship Insights
Systematic modifications of the ABT-627 scaffold have yielded crucial SAR insights:
-
Side Chain Modification Dictates Selectivity: Replacing the N,N-dibutylaminoacetamide side chain of the ETA-selective antagonist ABT-627 with a diphenylmethylaminoacetamide group leads to a complete reversal of selectivity, favoring the ETB receptor.[1] Further ortho-alkylation of the phenyl rings on this new side chain can enhance ETB affinity and the ETA/ETB selectivity ratio.[1]
-
Aromatic Substitutions Fine-Tune Potency and Selectivity: In the pursuit of enhanced ETA selectivity, replacing the p-anisyl group of ABT-627 with an n-pentyl group increased the ETB/ETA activity ratio but decreased overall ETA affinity.[2] Conversely, replacing the methoxy group of Atrasentan with a methyl group and the benzodioxole moiety with a dihydrobenzofuran ring was found to increase ETA selectivity.[2] The addition of a fluorine atom to the 2-phenyl ring further enhanced binding activity and metabolic stability.[2]
-
Sulfonamide Side Chains for Balanced Antagonism: Introduction of an N,S-dialkylsulfonamidoethyl side chain in place of the N,N-dialkylacetamide group of ABT-627 results in analogs with both ETA and ETB affinity, creating a more "balanced" antagonist profile.[3] The length of the alkyl groups and substitution on the anisyl ring are critical for optimizing this balanced activity.[3]
Comparative Activity of Endothelin Receptor Antagonists
| Compound | R1 (Side Chain) | R2 (2-Aryl Group) | R3 (4-Aryl Group) | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB/ETA) |
| ABT-627 (Atrasentan) | N,N-dibutylaminoacetamide | 4-methoxyphenyl | 1,3-benzodioxol-5-yl | 0.034 | >1000 | >29,000 |
| Analog 1 | Diphenylmethylaminoacetamide | 4-methoxyphenyl | 1,3-benzodioxol-5-yl | High | Low | ETB selective |
| Analog 2 | N,S-dipropylsulfonamidoethyl | 4-methoxyphenyl | 1,3-benzodioxol-5-yl | Sub-nanomolar | Sub-nanomolar | ~1 |
Data synthesized from multiple sources.[1][2][3]
Anticancer Activity: Targeting Tumor Cell Proliferation
The pyrrolidine scaffold is a versatile framework for the design of novel anticancer agents.[4] Derivatives of pyrrolidine-3-carboxylic acid have demonstrated significant in vitro activity against various cancer cell lines, with their mechanism of action often linked to the inhibition of key cellular processes.
Key Structural Features for Anticancer Efficacy
A recent study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives highlighted the importance of specific heterocyclic moieties for potent anticancer activity.[5]
Structure-Activity Relationship Insights
-
Heterocyclic Side Chains Enhance Activity: The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives significantly enhances their anticancer activity against human A549 lung epithelial cells.[5] These derivatives showed a marked reduction in cell viability, with some compounds exhibiting greater potency than the standard chemotherapeutic agent, cytarabine.[5]
-
Stereochemistry and Substituent Position: The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with target proteins.[6] For instance, a 3-R-methylpyrrolidine substitution can promote a pure estrogen receptor α (ERα) antagonist profile, which is beneficial for treating breast cancer.[6]
Comparative Anticancer Activity
| Compound | Modification at 3-carboxylate | Cell Line | % Cell Viability Reduction |
| Parent Compound | Carboxylic acid | A549 | - |
| Derivative 1 | 1,3,4-Oxadiazolethione | A549 | 72.0% |
| Derivative 2 | 4-Aminotriazolethione | A549 | 70.4% |
| Cytarabine | - | A549 | Lower than derivatives 1 & 2 |
Data from a study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives.[5]
Inhibition of Amino Acid Transporters: A Gateway to New Therapies
Amino acid transporters are critical for cellular function and are implicated in various diseases, including cancer and neurological disorders.[7] Pyrrolidine-3-carboxylate analogs, particularly derivatives of hydroxy-l-proline, have shown promise as selective inhibitors of these transporters.
Targeting SLC1A4 (ASCT1) and SLC1A5 (ASCT2)
A novel class of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) has been identified as selective and high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5.[8]
Structure-Activity Relationship Insights
-
Alkoxy Substitution is Key: The introduction of an alkoxy group on the hydroxy-l-proline scaffold is a key determinant of inhibitory activity against SLC1A4 and SLC1A5 transporters.[8]
-
Conformational Restriction: The conformationally restricted nature of the pyrrolidine ring is advantageous in designing amino acid analogs with increased affinity and selectivity.[7] The 4R-substituted alcohol of trans-4-hydroxy-l-proline increases its affinity for SLC1A4 by approximately 20-fold compared to l-proline.[7]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine-3-carboxylate analogs and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
Radioligand Binding Assay for Endothelin Receptor Antagonists
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes expressing the target endothelin receptor (ETA or ETB)
-
Radiolabeled endothelin-1 ([125I]ET-1)
-
Unlabeled pyrrolidine-3-carboxylate analogs
-
Assay buffer
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes, radiolabeled ET-1, and varying concentrations of the unlabeled test compounds.[10][11]
-
Filtration: After incubation, rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the bound from the free radioligand.[12]
-
Washing: Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.[13]
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]
Electrophysiology for Amino Acid Transporter Inhibition
This technique directly measures the function of transporters by recording the currents associated with their activity.
Materials:
-
Oocytes or other suitable cells expressing the target amino acid transporter
-
Two-electrode voltage clamp setup
-
Recording electrodes
-
Perfusion system
-
Recording solutions (with and without the test compound)
Procedure:
-
Cell Preparation: Prepare and mount the oocytes expressing the transporter of interest in the recording chamber.
-
Voltage Clamping: Clamp the cell membrane at a holding potential.
-
Substrate Application: Apply a known concentration of the transporter's substrate to elicit a current.
-
Inhibitor Application: Co-apply the substrate with varying concentrations of the pyrrolidine-3-carboxylate analog.
-
Current Measurement: Record the changes in the substrate-induced current in the presence of the inhibitor.
-
Data Analysis: Determine the IC50 value for the inhibition of the transporter current.
Visualizing Structure-Activity Relationships
Conclusion
The pyrrolidine-3-carboxylate scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. The extensive research into its analogs has revealed intricate structure-activity relationships that allow for the fine-tuning of their biological activity and selectivity. This guide has provided a comparative overview of these relationships across different therapeutic targets, highlighting how subtle changes in substitution patterns can lead to profound differences in pharmacological profiles. The detailed experimental protocols and visual representations of SAR trends are intended to serve as a valuable resource for researchers in the field, facilitating the rational design of novel and more effective therapeutic agents based on this remarkable scaffold.
References
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4843. [Link]
-
Liu, G., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Dixon, D. B., ... & Opgenorth, T. J. (1999). Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 42(21), 4281-4291. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2018). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(3), 403-410. [Link]
-
Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., ... & Opgenorth, T. J. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]
-
Al-Suaily, M. A., Al-Salahi, R., Marzouk, M., Al-Ostoot, F. H., & Al-Amer, O. M. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 28(24), 8081. [Link]
-
Dayton, B. D., Chiou, W. J., Opgenorth, T. J., & Wu-Wong, J. R. (2000). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Life sciences, 66(10), 937-945. [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]
-
Erickson, J. D., De Feo, C. J., Kanner, B. I., & Kavanaugh, M. P. (2020). Transient kinetics reveal the mechanism of competitive inhibition of the neutral amino acid transporter ASCT2. Journal of General Physiology, 152(10). [Link]
-
Colas, C., Schlessinger, A., & Grewer, C. (2022). Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19). bioRxiv. [Link]
-
Singh, I., Bhat, A., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 256, 115444. [Link]
-
Grewer, C., & Grabsch, E. (2004). New inhibitors for the neutral amino acid transporter ASCT2 reveal a new mechanism of inhibitor action. British journal of pharmacology, 143(6), 759-769. [Link]
-
Howe, J. R. (2015). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]
-
von Geldern, T. W., Wu-Wong, J. R., Chiou, W., Dixon, D. B., & Opgenorth, T. J. (2000). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. Journal of medicinal chemistry, 43(13), 2649-2652. [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved January 26, 2026, from [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved January 26, 2026, from [Link]
-
Anderson, C. M., & Anderson, K. M. (2018). Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. The Journal of biological chemistry, 293(33), 12793-12803. [Link]
-
Oda, K. (2020). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. Cancers, 12(7), 1944. [Link]
Sources
- 1. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to New Synthetic Routes for Chiral Pyrrolidines
The chiral pyrrolidine motif is a cornerstone of modern chemical and pharmaceutical sciences. Its rigid five-membered ring structure, endowed with stereogenic centers, serves as a privileged scaffold in a multitude of blockbuster drugs, complex natural products, and powerful asymmetric catalysts. The persistent demand for efficient and stereocontrolled access to these high-value compounds has driven continuous innovation in synthetic methodology. This guide provides an in-depth, objective comparison of a well-established organocatalytic route with a novel iridium-catalyzed cycloaddition strategy, offering researchers, scientists, and drug development professionals a clear perspective on their respective strengths and applications, supported by experimental data and detailed protocols.
Introduction: The Enduring Importance of Chiral Pyrrolidines
From the antiviral activity of Remdesivir to the catalytic prowess of diarylprolinol ethers, the pyrrolidine ring is a recurring structural theme of immense significance. The precise spatial arrangement of substituents on the pyrrolidine core is often critical to its biological activity or catalytic efficacy. Consequently, the development of synthetic routes that offer high levels of stereocontrol is not merely an academic exercise but a critical enabler of progress in medicine and materials science. This guide will dissect and benchmark two powerful, yet mechanistically distinct, approaches to constructing this vital heterocyclic scaffold.
Route 1: The Established Powerhouse - Organocatalytic Michael Addition/Cyclization Cascade
Organocatalysis, a field where chiral pyrrolidines themselves are prominent players, offers one of the most reliable and widely adopted methods for its own synthesis.[1] A classic and powerful example is the asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by a chiral diarylprolinol silyl ether. This reaction proceeds through a cascade of bond-forming events, ultimately furnishing highly functionalized pyrrolidines with excellent stereocontrol.
Mechanistic Rationale: The Elegance of Enamine Catalysis
The success of this methodology hinges on the dual activation strategy inherent to aminocatalysis. The chiral secondary amine of the diarylprolinol silyl ether catalyst reversibly condenses with the aldehyde to form a nucleophilic enamine intermediate.[2] This activation mode serves two crucial purposes: it increases the HOMO of the aldehyde, rendering it sufficiently nucleophilic to attack the Michael acceptor, and the bulky chiral scaffold of the catalyst effectively shields one face of the enamine, dictating the stereochemical outcome of the subsequent C-C bond formation.[3]
The catalytic cycle, as illustrated below, begins with the formation of the chiral enamine. This enamine then engages in a stereoselective conjugate addition to the nitroolefin. The resulting intermediate, a nitronate, then undergoes an intramolecular cyclization via a Mannich-type reaction, followed by hydrolysis to release the pyrrolidine product and regenerate the catalyst. The stereochemistry of the final product is a direct consequence of the sterically controlled approach of the nitroolefin to the enamine.
Caption: Catalytic cycle of the organocatalytic Michael addition.
Route 2: A Modern Approach - Iridium-Catalyzed Reductive [3+2] Cycloaddition of Amides
Recent advancements in transition metal catalysis have opened new avenues for pyrrolidine synthesis, notably by harnessing traditionally less reactive functional groups like amides.[4][5] A prime example is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which then undergo a [3+2] dipolar cycloaddition with electron-deficient alkenes.[6] This method provides a convergent and diastereoselective route to polysubstituted pyrrolidines from readily available starting materials.
Mechanistic Rationale: Taming Amide Reactivity with Iridium
Amides are notoriously stable and require activation to participate in nucleophilic additions. This novel approach utilizes Vaska's complex, [IrCl(CO)(PPh₃)₂], in conjunction with a silane reducing agent like tetramethyldisiloxane (TMDS), to achieve a mild and chemoselective partial reduction of the amide carbonyl.[7][8] This in situ generates a highly reactive hemiaminal intermediate, which readily eliminates to form an azomethine ylide.
The catalytic cycle commences with the iridium-catalyzed hydrosilylation of the amide. The resulting silyl hemiaminal is then primed to generate the azomethine ylide dipole. This dipole is intercepted by a dipolarophile (an activated alkene) in a concerted [3+2] cycloaddition reaction to construct the pyrrolidine ring.[9] The diastereoselectivity of the cycloaddition is often high and is governed by the steric and electronic properties of the substituents on both the ylide and the dipolarophile.
Caption: Iridium-catalyzed reductive generation of an azomethine ylide.
Performance Benchmark: A Head-to-Head Comparison
The choice of synthetic route ultimately depends on the specific target molecule, available starting materials, and desired performance characteristics. The following table provides a comparative summary of the two methodologies based on key performance indicators reported in the literature.
| Feature | Organocatalytic Michael Addition/Cyclization | Iridium-Catalyzed Reductive [3+2] Cycloaddition |
| Starting Materials | Aldehydes, Nitroolefins | Tertiary Amides, Activated Alkenes |
| Catalyst System | Chiral Diarylprolinol Silyl Ether (e.g., 5-20 mol%) | Vaska's Complex (e.g., 1-5 mol%) + Silane Reductant |
| Stereocontrol | Excellent enantioselectivity (often >95% ee) and good diastereoselectivity. | Primarily diastereoselective. Enantioselectivity requires a chiral ligand or chiral substrate. |
| Yields | Generally high (70-95%).[10] | Good to excellent (60-95%). |
| Substrate Scope | Broad for both aldehydes and nitroolefins.[11] | Good tolerance for a range of amides and electron-deficient alkenes.[12] |
| Key Advantages | High enantioselectivity from achiral precursors; metal-free; well-established and predictable. | Utilizes stable and readily available amides; convergent; good for constructing highly substituted pyrrolidines. |
| Limitations | Often requires an excess of the aldehyde component; subsequent reduction of the nitro group is necessary. | Requires a stoichiometric silane reductant; may have limited functional group tolerance in some cases; enantioselective variants are less developed. |
| Atom Economy | Moderate, due to the need for subsequent functional group manipulations (e.g., nitro group reduction). | Good, as it's a convergent cycloaddition. |
Experimental Protocols: From Theory to Practice
To provide a practical context for the discussed methodologies, detailed, step-by-step experimental protocols for the synthesis of a representative chiral pyrrolidine derivative via each route are presented below.
Protocol 1: Organocatalytic Synthesis of a 2,3,4-Trisubstituted Pyrrolidine
This protocol describes the synthesis of a chiral γ-nitro aldehyde via the Michael addition of propanal to (E)-β-nitrostyrene, catalyzed by (S)-diphenylprolinol trimethylsilyl ether, which is a precursor for a trisubstituted pyrrolidine after reductive cyclization.
Materials:
-
(S)-Diphenylprolinol trimethylsilyl ether (catalyst)
-
(E)-β-Nitrostyrene
-
Propanal
-
Hexane (anhydrous)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of (E)-β-nitrostyrene (154 mg, 1.0 mmol) and (S)-diphenylprolinol trimethylsilyl ether (34 mg, 0.1 mmol) in hexane (1.0 mL) at 0°C, add propanal (0.75 mL, 10 mmol).[3]
-
Stir the reaction mixture at 0°C for 5 hours.[3]
-
Quench the reaction by the addition of 1 M aqueous HCl.
-
Extract the organic materials three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparatory thin-layer chromatography (chloroform) to afford the Michael adduct.
-
The resulting γ-nitro aldehyde can then be subjected to reductive cyclization (e.g., using H₂ and a palladium catalyst) to furnish the corresponding chiral pyrrolidine.
Protocol 2: Iridium-Catalyzed Synthesis of a Polysubstituted Pyrrolidine
This protocol details the synthesis of a polysubstituted pyrrolidine via the iridium-catalyzed reductive [3+2] cycloaddition of an N-benzyl-N-((trimethylsilyl)methyl)benzamide with methyl acrylate.
Materials:
-
N-benzyl-N-((trimethylsilyl)methyl)benzamide
-
Methyl acrylate
-
Vaska's complex ([IrCl(CO)(PPh₃)₂])
-
Tetramethyldisiloxane (TMDS)
-
Chlorotrimethylsilane (TMSCl)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried flask, add N-benzyl-N-((trimethylsilyl)methyl)benzamide (0.2 mmol, 1.0 equiv), Vaska's complex (0.002 mmol, 0.01 equiv), and toluene (1.0 mL).
-
Add methyl acrylate (0.4 mmol, 2.0 equiv) and TMDS (0.4 mmol, 2.0 equiv) to the mixture.
-
Add TMSCl (0.02 mmol, 0.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis for the consumption of the starting amide.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired pyrrolidine product.
Conclusion and Future Outlook
Both the established organocatalytic Michael addition/cyclization cascade and the novel iridium-catalyzed reductive [3+2] cycloaddition represent powerful and complementary strategies for the synthesis of chiral pyrrolidines. The organocatalytic approach remains the gold standard for achieving high enantioselectivity in a metal-free manner, making it particularly attractive for pharmaceutical applications. Its predictability and broad substrate scope have solidified its position in the synthetic chemist's toolbox.
The iridium-catalyzed method, on the other hand, offers a modern and elegant solution for the construction of complex pyrrolidine scaffolds from amides, a functional group that has traditionally been challenging to manipulate. This approach is particularly valuable for its convergency and its ability to generate highly substituted products with excellent diastereoselectivity. As research in this area progresses, the development of enantioselective variants of this iridium-catalyzed reaction is a highly anticipated and logical next step, which would further enhance its utility.
Ultimately, the choice between these two routes will be guided by the specific synthetic challenge at hand. For researchers and drug development professionals, a thorough understanding of the nuances, strengths, and limitations of each method is paramount for the efficient and successful synthesis of the next generation of chiral pyrrolidine-containing molecules.
References
-
Arriba, Á. L. F. D., Lenci, E., Sonawane, M., Formery, O., & Dixon, D. J. (2017). Iridium-Catalyzed Reductive Strecker Reaction for Late-Stage Amide and Lactam Cyanation. Angewandte Chemie International Edition, 56(13), 3655–3659. Available at: [Link]
-
Czerwiński, P., & Furman, B. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 658428. Available at: [Link]
-
Di Carmine, G., Pedroni, J., Farizyan, M., Hamlin, T. A., & Dixon, D. J. (2021). Iridium‐Catalyzed Reductive (3+2) Annulation of Lactams Enabling the Rapid Total Synthesis of (±)‐Eburnamonine. Angewandte Chemie International Edition, 60(34), 18693-18698. Available at: [Link]
-
Gotoh, H., Ishikawa, H., & Hayashi, Y. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(30), 9642–9643. Available at: [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. Available at: [Link]
-
Motoyama, Y., Kamo, M., Nagashima, H., & Grotjahn, D. B. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7489–7497. Available at: [Link]
-
Motoyama, Y., Mitsui, K., Ishida, T., & Nagashima, H. (2019). Recent topics of iridium-catalyzed hydrosilylation of tertiary amides to silylhemiaminals. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1124-1133. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 25, 2026, from [Link]
-
Pasternak, A., Czerwiński, P., & Furman, B. (2020). Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products. ACS Catalysis, 10(15), 8880–8897. Available at: [Link]
-
Pedroni, J., Di Carmine, G., Farizyan, M., Hamlin, T. A., & Dixon, D. J. (2020). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. Available at: [Link]
-
Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-471. Available at: [Link]
-
Soda, Y., et al. (2020). Iridium-catalyzed reductive functionalization of tertiary lactams for the synthesis of stemoamide-type alkaloids. The Journal of Organic Chemistry, 85(15), 9825-9834. Available at: [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520–1543. Available at: [Link]
-
Vanlaldinpuia, K., et al. (2017). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 19(21), 5844-5847. Available at: [Link]
-
Wennemers, H. (2011). Enantioselective Organocatalysis with Peptides. Chemical Record, 11(1), 39-49. Available at: [Link]
-
Wu, F., Li, H., Hong, R., & Deng, L. (2006). Construction of Quaternary Stereocenters by Efficient and Practical Conjugate Additions to α,β-Unsaturated Ketones with a Chiral Organic Catalyst. Angewandte Chemie International Edition, 45(6), 947–950. Available at: [Link]
-
Šebesta, R., & Latika, A. (2013). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Open Chemistry, 12(3), 416-425. Available at: [Link]
Sources
- 1. Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]
- 5. Frontiers | Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds [frontiersin.org]
- 6. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Properties of Pyrrolidine Derivatives
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds for antibiotic development is paramount.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, represents a versatile and privileged scaffold in medicinal chemistry.[3] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] This guide provides a comparative analysis of the antimicrobial properties of various pyrrolidine derivatives, offering field-proven insights into their evaluation and structure-activity relationships for researchers and drug development professionals.
The Pyrrolidine Scaffold: A Foundation for Antimicrobial Activity
The pyrrolidine core is a structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The growing interest in pyrrolidine derivatives stems from their potential to yield novel molecules with minimal side effects compared to many existing antimicrobial drugs.[1][2] This guide will delve into a comparative study of these derivatives, focusing on their efficacy against both bacterial and fungal pathogens.
Comparative Antimicrobial Performance of Pyrrolidine Derivatives
The antimicrobial efficacy of pyrrolidine derivatives is highly dependent on the nature and position of their substituents. A broad range of derivatives, including those incorporating chalcone, spirooxindole, and pyrrolidine-2,5-dione moieties, have been synthesized and evaluated.[6][7] The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
Below is a summary of the reported MIC values for representative classes of pyrrolidine derivatives against common bacterial and fungal pathogens.
| Derivative Class | Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione | Azo-functionalized dione | Staphylococcus aureus | 16 - 256 | [6] |
| Azo-functionalized dione | Vibrio cholerae | 16 - 256 | [6] | |
| Sulfonylamino Pyrrolidine | Nitrophenyl-pyran substituted | Staphylococcus aureus | 3.11 | [8] |
| Nitrophenyl-pyran substituted | Escherichia coli | 6.58 | [8] | |
| Nitrophenyl-pyran substituted | Pseudomonas aeruginosa | 5.82 | [8] | |
| Spirooxindole Pyrrolidine | OCF₃ & 2-Cl substituted | Candida albicans | 4 | |
| Pyrrolobenzodiazepine (PBD) | C8-linked PBD monomer | Gram-positive MDR strains | 0.03 - 1 | [9] |
| C8-linked PBD monomer | Gram-negative MDR strains | 0.125 - 32 | [9] | |
| Spiro-pyrrolidine/pyrrolizine | Cholesterol-conjugated | Vibrio cholerae | Zone of Inhibition: 13-15.1 mm @ 50 µg/ml | [3][4] |
| Cholesterol-conjugated | Bacillus subtilis | Zone of Inhibition: 13-15.1 mm @ 50 µg/ml | [3][4] |
Note: The data presented is a selection from various studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrrolidine derivatives is intricately linked to their chemical structure. SAR studies provide crucial insights into how different functional groups and their stereochemistry influence antimicrobial efficacy.[4][10]
Key SAR Observations:
-
Substitution on the Pyrrolidine Ring: The introduction of various substituents can modulate the lipophilicity, electronic properties, and steric profile of the molecule, all of which affect its ability to penetrate microbial cell membranes and interact with its target.
-
Electron-Donating vs. Withdrawing Groups: The presence of electron-donating groups, such as methoxy (-OCH₃), has been shown in some derivatives to enhance activity, while the effect of electron-withdrawing groups can vary depending on the specific scaffold and target.[10]
-
Aromatic and Heterocyclic Moieties: The incorporation of aromatic rings, such as phenyl groups, or other heterocyclic systems can lead to enhanced antimicrobial activity, potentially through interactions with specific residues in the target enzyme or protein.
-
Stereochemistry: The stereoisomers of a pyrrolidine derivative can exhibit significantly different biological profiles due to the enantioselective nature of their biological targets.[4]
Mechanisms of Action:
Pyrrolidine derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes.
-
Inhibition of DNA Gyrase: Some pyrrolidine derivatives, particularly certain pyrrolobenzodiazepines, have been shown to inhibit DNA gyrase.[9] This enzyme is crucial for bacterial DNA replication and transcription, and its inhibition leads to rapid cell death.[9]
-
Inhibition of Chitin Synthase: In fungi, the cell wall is a critical structure for survival, with chitin being a key component. Certain spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as inhibitors of chitin synthase, the enzyme responsible for chitin polymerization.[11] This disruption of cell wall synthesis leads to potent antifungal activity.[11]
-
Biofilm Inhibition: Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. Some pyrrolidine derivatives have demonstrated the ability to inhibit the formation of biofilms, particularly in Pseudomonas aeruginosa, making them promising candidates for combating chronic infections.[12]
Experimental Protocols for Antimicrobial Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. The following sections detail the step-by-step methodologies for key antimicrobial assays.
General Workflow for Antimicrobial Screening
The process of screening new compounds for antimicrobial activity follows a logical progression from initial susceptibility testing to more in-depth mechanistic studies.
Protocol for Determination of MIC and MBC
This protocol is based on the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][8]
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a pyrrolidine derivative against a specific bacterium.
Materials:
-
Test pyrrolidine derivative
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[5]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Plate reader (optional, for OD600 readings)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[2]
-
Compound Dilution in Microtiter Plate: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. b. Add 100 µL of sterile MHB to all wells of a 96-well plate. c. Add 100 µL of the stock solution to the first well of a row and mix well. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations. e. Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5] b. Alternatively, read the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration that inhibits growth to a level comparable to the negative control.
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot.[1] b. Spread the aliquot onto a fresh MHA plate. c. Incubate the MHA plates at 37°C for 18-24 hours. d. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[1][6]
Causality and Validation: The use of a standardized inoculum and CLSI-recommended media ensures consistency and comparability of results.[8] The growth control validates that the bacteria can grow under the test conditions, while the sterility control ensures no contamination. The MBC step is crucial to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[1][6]
Protocol for Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify biofilm formation.[7][12]
Objective: To assess the ability of a pyrrolidine derivative to inhibit biofilm formation.
Materials:
-
Test pyrrolidine derivative
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture capable of biofilm formation (e.g., P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
0.1% (w/v) Crystal Violet solution[12]
-
30% Acetic Acid or 95% Ethanol
-
PBS
-
Plate reader
Procedure:
-
Plate Setup: a. Prepare serial dilutions of the test compound in the growth medium directly in the 96-well plate, similar to the MIC protocol. Use sub-MIC concentrations to avoid inhibiting planktonic growth, which is necessary for biofilm formation. b. Prepare a bacterial inoculum as described in the MIC protocol, but in the appropriate medium (e.g., TSB). c. Add the inoculum to the wells. Include positive (inoculum, no compound) and negative (medium only) controls.
-
Incubation: a. Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Washing: a. Carefully discard the planktonic culture from the wells. b. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to dislodge the biofilm.
-
Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14] b. Discard the crystal violet solution and wash the plate again with PBS or water to remove excess stain.
-
Solubilization and Quantification: a. Allow the plate to air dry completely. b. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[14] c. Incubate for 10-15 minutes. d. Measure the absorbance at 570-600 nm using a plate reader.
Causality and Validation: The amount of crystal violet retained is directly proportional to the amount of biofilm formed. By comparing the absorbance of treated wells to the untreated control, the percentage of biofilm inhibition can be calculated. This assay directly measures a key virulence factor, providing data on the compound's potential to combat persistent infections beyond simple growth inhibition.[15]
Conclusion and Future Perspectives
The pyrrolidine scaffold is a highly promising starting point for the development of new antimicrobial agents. The structural diversity achievable through synthetic modifications allows for the fine-tuning of activity against a broad spectrum of pathogens, including multidrug-resistant strains.[9] The derivatives discussed in this guide highlight several key features: potent activity against both Gram-positive and Gram-negative bacteria, significant antifungal properties, and the ability to inhibit critical virulence factors like biofilm formation.
Future research should focus on optimizing the lead compounds through detailed SAR studies to enhance potency and reduce potential toxicity. Furthermore, exploring novel mechanisms of action will be crucial to overcoming existing resistance pathways. The combination of rational design, robust screening protocols as detailed herein, and in-depth mechanistic studies will undoubtedly pave the way for the next generation of pyrrolidine-based antimicrobial drugs.
References
-
Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (n.d.). Request PDF. Retrieved January 26, 2026, from [Link]
-
Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187–198. [Link]
-
Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]
-
Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Future Science. [Link]
-
Ali, S., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]
-
Tajeu, K. K., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to aza-polycyclic systems. SciSpace. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved January 26, 2026, from [Link]
-
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Shcherbakov, S. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]
-
Karataş, M. O., & Demir, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Karataş, M. O., & Demir, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Pardeshi, S. D., et al. (2017). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. [Link]
-
Li, X., et al. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. PubMed. [Link]
-
Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
-
Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Wu, X., et al. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. ACS Publications. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 26, 2026, from [Link]
-
Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 26, 2026, from [Link]
-
CLSI. (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 26, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). NIH. [Link]
-
In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved January 26, 2026, from [Link]
Sources
- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 2. microchemlab.com [microchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. ableweb.org [ableweb.org]
- 10. MIC Broth Microdilution Plate Reading Giles Scientific [rapidmicrobiology.com]
- 11. mdpi.com [mdpi.com]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. protocols.io [protocols.io]
- 14. static.igem.org [static.igem.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (R)-Pyrrolidine-3-carboxylate
As researchers and professionals in drug development, our focus is often on synthesis, discovery, and analysis. However, the life cycle of a chemical reagent does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the fundamental safety of our colleagues and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of Ethyl (R)-Pyrrolidine-3-carboxylate, moving beyond a simple checklist to explain the critical reasoning behind each step.
Our objective is to ensure that every researcher has the knowledge to handle this substance safely from the moment of use to its final, secure disposal. This protocol is designed as a self-validating system, grounded in established safety standards and regulatory requirements.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the specific hazards of Ethyl (R)-Pyrrolidine-3-carboxylate is the foundation of its safe handling and disposal. While this compound itself is not listed as acutely toxic, its hydrochloride salt provides critical insight into its hazardous properties. According to safety data sheets (SDS), it is classified with several hazard statements that dictate our handling procedures.[1]
The primary risks are associated with its irritant properties.[1] This is the causal basis for the stringent personal protective equipment (PPE) requirements and the prohibition of casual disposal methods like drain or trash disposal.
| Hazard Class | GHS Hazard Statement | Implication for Disposal |
| Skin Irritation | H315: Causes skin irritation | Requires protective gloves and lab coat; contaminated materials must be disposed of as hazardous waste. |
| Serious Eye Damage | H318: Causes serious eye damage | Mandates the use of safety goggles or a face shield; any contact requires immediate and prolonged rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handling should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust or vapors. |
Given these characteristics, Ethyl (R)-Pyrrolidine-3-carboxylate must be treated as a hazardous waste stream, managed in accordance with federal, state, and local regulations.[2]
Essential Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risks identified above.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]
-
Eye/Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash risk, a face shield should be worn in addition to goggles.[4][5]
-
Skin and Body Protection : A full-length laboratory coat is required. For larger quantities or in the event of a spill, a complete chemical-resistant suit may be necessary.[3][6]
-
Respiratory Protection : All handling and transfers should be performed inside a certified chemical fume hood to avoid inhalation.[1][7]
Step-by-Step Disposal Protocol
The disposal of Ethyl (R)-Pyrrolidine-3-carboxylate is a multi-stage process that begins at the point of generation and ends with collection by trained environmental health and safety professionals. At no point should this chemical be disposed of down the drain or in the regular trash.[8]
Phase 1: Initial Waste Collection at the Bench
-
Rinsate Management : If rinsing a container that held Ethyl (R)-Pyrrolidine-3-carboxylate, the rinsate is also considered hazardous waste. Use a minimal amount of a suitable solvent (e.g., ethanol or acetone) for the initial rinse and collect this rinsate in your designated hazardous waste container.
-
Solid Waste : Any contaminated materials, such as weighing paper, pipette tips, or absorbent pads from a spill cleanup, must be collected as solid hazardous waste. Place them in a designated, sealed plastic bag or a separate solid waste container, clearly labeled with the chemical name.
Phase 2: Waste Container Management
The integrity and proper labeling of your waste container are critical for preventing leaks and ensuring safe handling by all personnel.
-
Select an Appropriate Container :
-
The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for acidic or basic waste.[9][10]
-
It must have a secure, leak-proof screw-top cap.[9]
-
Ensure the container is in good condition, with no cracks or deterioration.[9]
-
-
Properly Label the Container :
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state "Hazardous Waste ".
-
List all chemical constituents by their full name, including Ethyl (R)-Pyrrolidine-3-carboxylate and any solvents used. Do not use abbreviations or chemical formulas.
-
Indicate the approximate percentages of each component.
-
Mark the relevant hazard characteristics (e.g., Irritant).
-
Phase 3: Accumulation in a Satellite Accumulation Area (SAA)
Federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA), govern the temporary storage of hazardous waste in laboratories.[10] This is done in a designated Satellite Accumulation Area (SAA).
-
Location : The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[2][11]
-
Segregation : Store the waste container in a secondary containment bin within the SAA. This bin must be large enough to hold the entire contents of the container in case of a leak. Crucially, ensure the container is segregated from incompatible materials. Ethyl (R)-Pyrrolidine-3-carboxylate waste should not be stored with strong oxidizing agents, acids, or bases.[9][12]
-
Container Closure : Keep the waste container securely closed at all times, except when adding waste.[9][11] This is a common and critical compliance finding; an open waste container is a violation and a safety hazard.
-
Quantity Limits : Do not exceed the SAA volume limits, which are typically 55 gallons for total hazardous waste or 1 quart for acutely hazardous (P-listed) waste.[11][13] Once a container is full, it must be dated and moved to the main hazardous waste storage area by EHS within three days.[11]
Phase 4: Final Disposal via EHS
-
Request Pickup : Once your waste container is nearly full (e.g., 90% capacity to allow for expansion), submit a chemical waste pickup request to your institution's EHS department.[10]
-
Professional Handling : EHS professionals or a licensed hazardous waste broker will collect the waste from your lab.[14] They are trained to manage the transport, consolidation, and final disposal, which typically involves high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][13] This final step ensures the complete destruction of the hazardous material in an environmentally sound manner.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethyl (R)-Pyrrolidine-3-carboxylate.
Caption: Disposal workflow for Ethyl (R)-Pyrrolidine-3-carboxylate.
Spill and Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area and prevent entry.[15] For a small spill, trained laboratory personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[15] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][15] For large spills, evacuate the area and contact your institution's emergency response team immediately.
References
-
Pyrrolidine - HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
-
Laboratory Environmental Sample Disposal Information Document . US Environmental Protection Agency (EPA). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Chemical Waste . MIT Environmental Health & Safety. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. unodc.org [unodc.org]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. fishersci.com [fishersci.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
- 15. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
